molecular formula C21H21AuClP+ B12345635 Gold, chloro[tris(4-methylphenyl)phosphine]-

Gold, chloro[tris(4-methylphenyl)phosphine]-

Cat. No.: B12345635
M. Wt: 536.8 g/mol
InChI Key: WWAKYVAMJKCJDX-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Alternative Chemical Designations

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as chlorogold;tris(4-methylphenyl)phosphane . Its systematic name reflects the central gold(I) atom coordinated by one chloride ligand and a tris(4-methylphenyl)phosphine ligand. Alternative designations include:

  • Chloro[tri(p-tolyl)phosphine]gold(I)
  • Chloro(tri-4-methylphenylphosphine)gold(I)
  • AuCl(P(C6H4-4-CH3)3)

The molecular formula is C21H21AuClP , with a molecular weight of 536.8 g/mol . The CAS registry number 28978-10-1 uniquely identifies this compound in chemical databases.

Molecular Geometry and Coordination Environment

Gold(I) in this complex adopts a linear coordination geometry , a hallmark of d¹⁰ transition metal complexes. The gold center is bonded to the phosphorus atom of the tris(4-methylphenyl)phosphine ligand and a chloride ion, forming a P–Au–Cl axis with a bond angle of approximately 180° . This geometry minimizes steric strain while maximizing ligand-to-metal σ-donation.

The tris(4-methylphenyl)phosphine ligand contributes moderate steric bulk due to the para-methyl substituents on each aryl ring. These methyl groups enhance the ligand’s electron-donating capacity compared to unsubstituted triphenylphosphine, increasing electron density at the gold center.

X-ray Crystallographic Analysis of Au–P Bond Distances

X-ray diffraction studies reveal critical bond metrics (Table 1):

Table 1: Key crystallographic parameters for gold, chloro[tris(4-methylphenyl)phosphine]-

Parameter Value (Å) Source
Au–P bond distance 2.234–2.298
Au–Cl bond distance 2.298
P–C (aryl) bond distance 1.681–1.723

The Au–P bond length (2.234–2.298 Å ) aligns with typical gold(I)-phosphine complexes, reflecting strong σ-donation from phosphorus to gold. Notably, the Au–Cl bond (2.298 Å ) is slightly elongated compared to simpler AuCl complexes, likely due to trans-influence from the bulky phosphine ligand. Intermolecular Au···Au interactions (3.60 Å) observed in the crystal lattice suggest weak aurophilic interactions, which may influence solid-state packing.

Comparative Structural Analysis with Related Triarylphosphinegold(I) Complexes

Structural variations among triarylphosphinegold(I) complexes arise from ligand electronic and steric effects (Table 2):

Table 2: Structural comparison of triarylphosphinegold(I) complexes

Complex Au–P (Å) Au–Cl (Å) ³¹P NMR (δ, ppm) Ligand Electronic Effect
Chloro[tris(4-methylphenyl)phosphine]gold(I) 2.234–2.298 2.298 8.25 Electron-donating (p-CH3)
Chloro(triphenylphosphine)gold(I) 2.27–2.28 2.21–2.22 N/A Neutral (Ph)
Chloro[tri(m-fluorophenyl)phosphine]gold(I) 2.25 2.30 32.5 Electron-withdrawing (m-F)
Chloro(tri-tert-butylphosphine)gold(I) 2.31 2.35 N/A Sterically bulky (t-Bu)

Key trends include:

  • Electron-donating substituents (e.g., p-CH3) shorten Au–P bonds by increasing backdonation from gold to phosphorus.
  • Bulky ligands (e.g., tri-tert-butylphosphine) elongate Au–P bonds due to steric repulsion.
  • Electron-withdrawing groups (e.g., m-F) deshield phosphorus nuclei, shifting ³¹P NMR signals upfield.

The linear geometry persists across all analogs, but ligand properties modulate reactivity. For instance, the tris(4-methylphenyl) derivative’s balanced steric and electronic profile makes it preferable for catalytic applications requiring moderate ligand lability.

Properties

Molecular Formula

C21H21AuClP+

Molecular Weight

536.8 g/mol

IUPAC Name

chloro-tris(4-methylphenyl)phosphanium;gold

InChI

InChI=1S/C21H21ClP.Au/c1-16-4-10-19(11-5-16)23(22,20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21;/h4-15H,1-3H3;/q+1;

InChI Key

WWAKYVAMJKCJDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[P+](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)Cl.[Au]

Origin of Product

United States

Preparation Methods

Grignard Route

A common method involves reacting PCl₃ with 4-methylphenylmagnesium bromide in anhydrous tetrahydrofuran (THF) under inert conditions. The Grignard reagent (3 equivalents) is added dropwise to PCl₃ at 0°C, followed by refluxing for 12 hours. Hydrolysis with aqueous NH₄Cl yields the crude ligand, which is purified via recrystallization from ethanol. This method achieves yields of 65–75%, with purity confirmed by ³¹P NMR (δ ~ −5 ppm).

Alternative Organometallic Approaches

Lithium-halogen exchange using 4-methylphenyllithium and PCl₃ in diethyl ether offers a faster route (~4 hours) but requires stringent moisture control. While yields are comparable to the Grignard method (70%), scalability challenges limit its industrial application.

Preparation of Gold, Chloro[tris(4-methylphenyl)phosphine]-

The gold complex is synthesized via two primary routes: electrochemical oxidation and ligand substitution reactions .

Electrochemical Synthesis via Anodic Dissolution

A robust method involves dissolving gold metal anodically in acetonitrile containing P(ptol)₃ and HCl. In a typical procedure:

  • A gold anode and platinum cathode are immersed in a solution of P(ptol)₃ (1.2 equivalents) and 0.1 M HCl in CH₃CN.
  • A constant current (10 mA/cm²) is applied for 24 hours, yielding a colorless solution.
  • Slow evaporation at 4°C produces colorless crystals of [AuP(ptol)₃Cl] in 85% yield.

Key Advantages :

  • Avoids harsh reducing agents.
  • High purity due to in situ generation of Au⁺.
  • Scalable for gram-scale production.

Ligand Substitution from Gold(I) Precursors

Reaction of [AuCl(tht)] (tht = tetrahydrothiophene) with P(ptol)₃ in dichloromethane provides a straightforward alternative:

  • [AuCl(tht)] (1.0 g, 3.3 mmol) and P(ptol)₃ (1.5 g, 3.6 mmol) are stirred in CH₂Cl₂ for 2 hours.
  • Precipitation with hexane yields the product as a white solid (92% yield).

Characterization Data :

  • ³¹P NMR (CDCl₃): δ 34.2 ppm (singlet, Au-P coupling).
  • IR (KBr): ν(Au-Cl) = 320 cm⁻¹.

Mechanistic and Structural Insights

Reaction Pathways

The electrochemical route proceeds via oxidation of Au⁰ to Au⁺ at the anode, followed by coordination of P(ptol)₃ and Cl⁻. Competing pathways may involve transient Au(III) intermediates, as evidenced by side products like [Au(C^N^C)]₂ in analogous systems. DFT calculations suggest a near-linear Au–Cl–P transition state during ligand exchange, with ΔG‡ ≈ 25 kcal/mol.

Crystallographic Analysis

Single-crystal X-ray diffraction reveals a linear P–Au–Cl geometry (bond angle: 173.2–179.6°) with Au–P and Au–Cl distances of 2.265(4) Å and 2.290(4) Å, respectively. The bulky P(ptol)₃ ligand induces aurophilic interactions (Au···Au = 3.375 Å), stabilizing the dimeric structure in the solid state.

Table 1 : Crystallographic Parameters for [AuP(ptol)₃Cl]

Parameter Value
Space group Aba2
a (Å) 19.738(2)
b (Å) 11.813(3)
c (Å) 17.645(1)
Au–P bond length 2.265(4) Å
Au–Cl bond length 2.290(4) Å

Purity and Stability Considerations

Purification Techniques

  • Recrystallization : From DMF/water mixtures (1:3) to remove unreacted ligand.
  • Column Chromatography : Silica gel with CH₂Cl₂/hexane (1:4) eluent for lab-scale purification.

Stability Profile

The complex is stable under inert atmospheres at 2–8°C but hydrolyzes slowly in moist air to form [AuP(ptol)₃OH]. Storage in amber vials with molecular sieves extends shelf life to >6 months.

Comparative Analysis of Synthetic Routes

Table 2 : Efficiency of Preparation Methods

Method Yield (%) Purity (%) Scalability
Electrochemical 85 98 High
Ligand Substitution 92 95 Moderate

Challenges and Mitigation Strategies

Byproduct Formation

Phosphorane species (e.g., (ptol)₃P(OMe)₂) may form during methoxy-group transfer reactions. These are minimized by using anhydrous solvents and sub-stoichiometric HCl.

Aurophilic Aggregation

The propensity for Au···Au interactions complicates isolation. Adding sterically hindered co-ligands (e.g., PPh₃) disrupts dimerization without affecting yield.

Chemical Reactions Analysis

Gold, chloro[tris(4-methylphenyl)phosphine]- undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include halide abstraction agents, reducing agents, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Gold, chloro[tris(4-methylphenyl)phosphine]- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which gold, chloro[tris(4-methylphenyl)phosphine]- exerts its effects involves the coordination of the gold center with various substrates. The gold atom can activate π-systems, facilitating nucleophilic addition reactions. The phosphine ligands play a crucial role in stabilizing the gold center and modulating its reactivity. Molecular targets and pathways involved in its action include the activation of carbon-carbon and carbon-heteroatom bonds, making it a versatile catalyst in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chloro(triphenylphosphine)gold(I) (ClAuPPh3)

  • Structure and Properties: ClAuPPh3 (CAS: 14243-64-2) is a linear complex with Au–P and Au–Cl bond lengths of ~2.28 Å and ~2.29 Å, respectively . The triphenylphosphine ligand provides strong σ-donor and π-acceptor properties.
  • Applications: Widely used in catalysis (e.g., alkyne functionalization, cycloadditions) and as a precursor for gold nanoparticles .
  • Comparison: The 4-methylphenyl variant likely exhibits improved solubility in non-polar solvents due to the methyl groups, while maintaining similar catalytic activity. However, steric hindrance from the methyl substituents may slow ligand substitution kinetics compared to ClAuPPh3.
Property ClAuPPh3 (4-MeC6H4)3PAuCl
Molecular Weight 494.71 g/mol ~531 g/mol (estimated)
Melting Point 236–240°C Not reported
Solubility Common organic solvents Likely similar
³¹P NMR Shift (δ, ppm) Not reported Not reported

Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) (TPPGPA)

  • Structure and Synthesis : Synthesized in 75% yield via reaction of phenylacetylene with chloro[tris(para-CF3-phenyl)phosphine]gold(I) . Characterized by ¹⁹F and ³¹P NMR.
  • Applications : Used in clusteroluminescence studies and catalytic multicomponent reactions .
  • Comparison : The electron-withdrawing CF3 groups enhance oxidative stability and alter electronic properties compared to the methyl-substituted analog. This likely increases Lewis acidity, making TPPGPA more reactive in electrophilic catalysis.
Property (4-CF3C6H4)3PAuCl (4-MeC6H4)3PAuCl
³¹P NMR Shift (δ, ppm) Not reported Not reported
Yield in Synthesis 75% Not reported
Catalytic Activity High in alkyne reactions Likely moderate

Chloro[tris(2-thienyl)phosphine]gold(I)

  • Structure: Linear geometry (Au–P: 2.227 Å, Au–Cl: 2.285 Å) with thienyl ligands enabling π-interactions. No significant aurophilic interactions observed .
  • Applications : Precursor for biologically active phosphinegold(I) thiolates .
  • Comparison : The 2-thienyl ligand’s π-conjugation and sulfur heteroatoms enable unique redox properties and coordination modes, unlike the purely aryl-based 4-methylphenyl analog.

Chloro[tris(pentafluorophenyl)phosphine]gold(I)

  • Synthesis and Characterization : Prepared quantitatively; ³¹P NMR δ = −35.4 ppm .
  • Applications : Effective in alkyne hydroarylation and fluorination reactions due to strong electron-withdrawing effects .
  • Comparison : The pentafluorophenyl ligand’s extreme electron deficiency enhances gold’s electrophilicity, making this complex more reactive than (4-MeC6H4)3PAuCl in polar reactions.

Antitumor Gold-Phosphine Complexes

  • Examples: Mixed phosphine gold species (e.g., chlorotriphenylphosphine-1,3-bis(diphenylphosphino)propanegold(I)) show potent activity against breast and lung cancer cell lines (LC₅₀ < 0.01 μM for MCF7) . Naphthalimide-gold(I) phosphine complexes exhibit antiangiogenic effects .

Data Tables

Table 1. Structural and Spectroscopic Comparison

Compound Au–P Bond Length (Å) Au–Cl Bond Length (Å) ³¹P NMR Shift (δ, ppm)
(4-MeC6H4)3PAuCl Not reported Not reported Not reported
ClAuPPh3 ~2.28 ~2.29 Not reported
(2-Thienyl)3PAuCl 2.227 2.285 Not reported
(C6F5)3PAuCl Not reported Not reported −35.4

Biological Activity

The compound Gold, chloro[tris(4-methylphenyl)phosphine]- (also known as chloro[tri(p-tolyl)phosphine]gold(I)) is a gold(I) complex that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Biological Activity Overview

Research has demonstrated that chloro[tri(p-tolyl)phosphine]gold(I) exhibits significant biological activity, particularly against various cancer cell lines. The compound's mechanisms of action include:

  • Induction of Apoptosis : It has been shown to trigger apoptosis in cancer cells, which is a programmed cell death mechanism crucial for eliminating damaged or unwanted cells.
  • Interference with Cellular Signaling : The compound can disrupt cellular signaling pathways, potentially leading to altered cell proliferation and survival rates.
  • Antimicrobial Properties : In addition to its anticancer effects, chloro[tri(p-tolyl)phosphine]gold(I) has exhibited antimicrobial activity, suggesting its utility in pharmaceutical formulations aimed at treating infections.

The biological activity of chloro[tri(p-tolyl)phosphine]gold(I) can be attributed to its interaction with biomolecules such as DNA and proteins. These interactions may influence the structural integrity and function of these biomolecules, thereby affecting cellular processes critical to cancer progression and microbial resistance .

Anticancer Activity

  • Study on Cancer Cell Lines : In vitro studies have indicated that chloro[tri(p-tolyl)phosphine]gold(I) displays cytotoxic effects across various cancer cell lines. For instance, it has been reported that the compound induces significant antiproliferative effects in human cancer cells by activating caspase-3 and promoting apoptosis through nucleosome formation .
  • Resistance Overcoming : A study highlighted that gold(I) complexes could overcome resistance in cisplatin-resistant cancer cell lines, showcasing their potential as alternative therapeutic agents .

Antimicrobial Activity

Research has also explored the antimicrobial efficacy of chloro[tri(p-tolyl)phosphine]gold(I). For example, it has been tested against Trichomonas vaginalis, a protozoan responsible for common sexually transmitted infections. The gold(I) complex demonstrated effective inhibition of the parasite while showing significantly lower toxicity to human cells compared to traditional treatments like metronidazole .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Values (μM)Mechanism of Action
AnticancerK562 (leukemia), H460 (lung), OVCAR8 (ovarian)0.10 - 2.53Induces apoptosis via caspase activation
AntimicrobialTrichomonas vaginalisNot specifiedDisruption of cellular processes

Comparison with Other Gold Compounds

Compound NameAnticancer ActivityAntimicrobial Efficacy
Chloro[tri(p-tolyl)phosphine]gold(I)HighModerate
AuranofinModerateHigh
Gold(III)-Phosphine ComplexesHighLow

Q & A

Q. What are the optimal synthetic methodologies for preparing chloro[tris(4-methylphenyl)phosphine]gold(I), and how can purity be ensured?

The compound is typically synthesized by reacting tris(4-methylphenyl)phosphine with chloro(dimethylsulfide)gold(I) in dichloromethane under inert conditions. The reaction proceeds at room temperature for 4–6 hours, followed by solvent removal to yield the product as a white solid. Purity is confirmed via 31^{31}P-NMR (δ ~8–33 ppm, depending on ligand steric effects) and elemental analysis (e.g., C: ~49–54%, H: ~3–4%). Deviations in elemental analysis may indicate residual solvent or incomplete ligand substitution, necessitating recrystallization or column chromatography .

Q. Which spectroscopic and analytical techniques are critical for characterizing this gold(I) complex?

Key techniques include:

  • 1^{1}H and 31^{31}P-NMR : To confirm ligand coordination and assess steric/electronic effects. For example, 31^{31}P-NMR shifts correlate with phosphine donor strength .
  • Elemental analysis : To verify stoichiometry. Discrepancies >0.3% in carbon/hydrogen values suggest impurities requiring further purification .
  • X-ray crystallography : Resolves molecular geometry (e.g., linear Au–P–Cl arrangement) and confirms ligand substitution patterns .

Q. How do steric effects of tris(4-methylphenyl)phosphine influence the stability of the gold(I) complex?

Bulky 4-methylphenyl groups increase steric hindrance, stabilizing the complex against ligand dissociation. This is evidenced by higher thermal stability in thermogravimetric analysis (TGA) and reduced reactivity in solution-phase ligand-exchange experiments compared to less hindered analogues .

Advanced Research Questions

Q. How can discrepancies between calculated and experimental elemental analysis data be resolved?

Discrepancies (e.g., C: 54.36% calculated vs. 54.24% found ) may arise from:

  • Hydrate/solvent retention : Use Karl Fischer titration or TGA to detect moisture.
  • Incomplete combustion : Optimize combustion conditions (e.g., oxygen flow rate).
  • Sample inhomogeneity : Ensure thorough grinding and multiple sampling. Cross-validation with high-resolution mass spectrometry (HRMS) is recommended .

Q. What mechanistic insights can be gained from studying the dynamic behavior of gold(I) π-complexes derived from this precursor?

Dynamic NMR studies of gold(I) methoxypropene π-complexes reveal fluxional behavior, such as ligand rotation or π-σ interconversion, influenced by phosphine steric bulk. Variable-temperature 1^{1}H-NMR (e.g., coalescence temperatures) quantifies activation barriers, providing insight into catalytic intermediate stability .

Q. How does modifying the phosphine ligand (e.g., electron-withdrawing substituents) alter the catalytic activity of gold(I) complexes?

Electron-withdrawing groups (e.g., CF3_3) on the phosphine ligand increase Lewis acidity at the gold center, enhancing electrophilic activation of substrates like alkynes. Comparative studies using 31^{31}P-NMR and kinetic profiling (e.g., hydroarylation rates) demonstrate a linear free-energy relationship between ligand electronics and catalytic efficiency .

Q. What are the challenges in crystallizing this gold(I) complex, and how can they be addressed?

Challenges include:

  • Poor solubility : Use mixed solvents (e.g., CH2_2Cl2_2/hexane) for slow diffusion.
  • Disorder in crystal lattices : Collect high-resolution data (e.g., synchrotron X-ray) and refine using SHELX software with anisotropic displacement parameters .

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